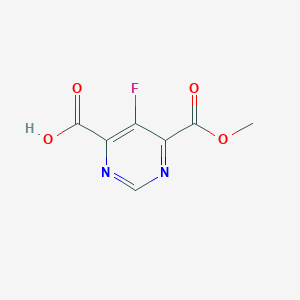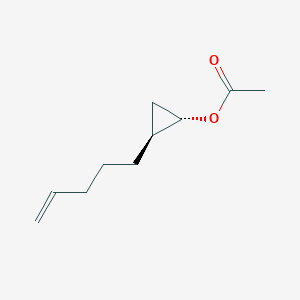
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate is an organic compound with a unique structure that includes a cyclopropyl ring and a pent-4-en-1-yl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of pent-4-en-1-yl acetate with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products
Oxidation: Formation of cyclopropyl ketones or alcohols.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of cyclopropyl derivatives with various functional groups.
科学的研究の応用
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring can induce strain in the molecule, making it more reactive towards nucleophiles and electrophiles. This reactivity can lead to the formation of covalent bonds with target molecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl alcohol: Similar structure but with an alcohol group instead of an acetate group.
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl ketone: Similar structure but with a ketone group instead of an acetate group.
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl amine: Similar structure but with an amine group instead of an acetate group.
Uniqueness
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate is unique due to its specific combination of a cyclopropyl ring and an acetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
[(1S,2S)-2-pent-4-enylcyclopropyl] acetate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-9-7-10(9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10-/m0/s1 |
InChIキー |
VSWXTKBHQYCTDE-UWVGGRQHSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@@H]1CCCC=C |
正規SMILES |
CC(=O)OC1CC1CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



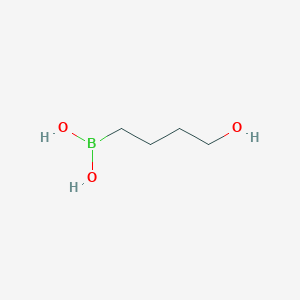
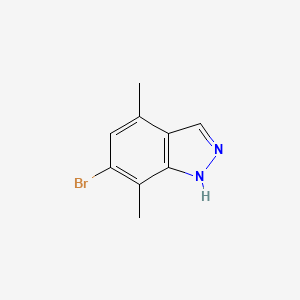

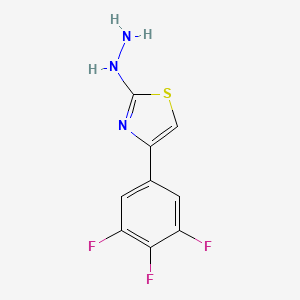
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
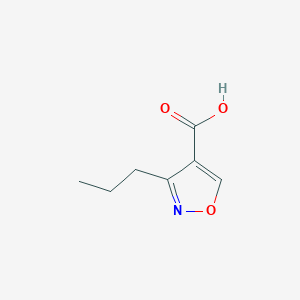
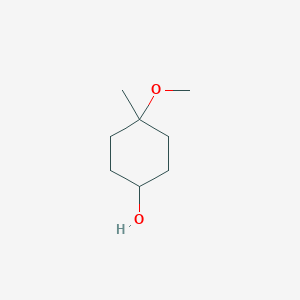
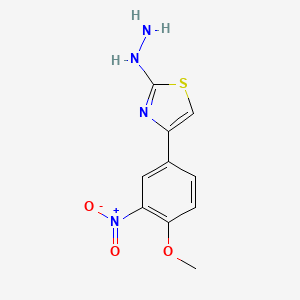
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)
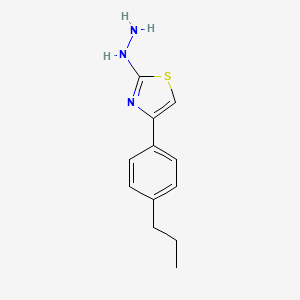
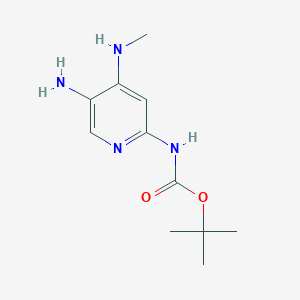
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
